4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 2090932-32-2
VCID: VC3164959
InChI: InChI=1S/C8H9N5O/c1-5-3-10-13(4-5)7-2-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14)
SMILES: CC1=CN(N=C1)C2=NNC(=O)C(=C2)N
Molecular Formula: C8H9N5O
Molecular Weight: 191.19 g/mol

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol

CAS No.: 2090932-32-2

Cat. No.: VC3164959

Molecular Formula: C8H9N5O

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol - 2090932-32-2

Specification

CAS No. 2090932-32-2
Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
IUPAC Name 5-amino-3-(4-methylpyrazol-1-yl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H9N5O/c1-5-3-10-13(4-5)7-2-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14)
Standard InChI Key SODINADWCQULEH-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C2=NNC(=O)C(=C2)N
Canonical SMILES CC1=CN(N=C1)C2=NNC(=O)C(=C2)N

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol belongs to a class of nitrogen-containing heterocyclic compounds that combine pyridazine and pyrazole ring systems. The compound features an amino group at position 4 and a hydroxyl group at position 3 of the pyridazine ring, with a 4-methyl-1H-pyrazol-1-yl substituent at position 6 . This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and varied electron density distribution.

The compound is characterized by the following identifiers and basic properties:

PropertyValue
Chemical Name4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol
CAS Registry Number2090932-32-2
Molecular FormulaC₈H₉N₅O
Molecular Weight191.19 g/mol
Commercial PurityMinimum 95%

The molecule contains five nitrogen atoms distributed between the pyrazole and pyridazine rings, contributing to its potential for biological activity through interactions with various targets . The presence of both amino and hydroxyl groups provides hydrogen bond donor capabilities, while the nitrogen atoms in the heterocyclic rings can serve as hydrogen bond acceptors.

Physical and Chemical Characteristics

While detailed physical characterization data for 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol is limited in the available literature, its structural features suggest certain physical and chemical properties. The compound likely exhibits moderate water solubility due to its hydrogen-bonding capabilities through the amino and hydroxyl groups, though this would be counterbalanced by the hydrophobic character of the methyl-substituted pyrazole ring.

Based on structurally similar compounds, 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol would be expected to form crystalline solids at room temperature. The compound's hydroxyl group suggests potential for acid-base properties, likely functioning as a weak acid under appropriate conditions. Additionally, the amino group at position 4 of the pyridazine ring would provide basic character and nucleophilic reactivity in chemical transformations.

The pyrazole ring's methyl substituent likely influences the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. This structural element may also contribute to increased lipophilicity compared to unsubstituted analogs, which could influence membrane permeability in biological systems .

Structural Comparisons and Isomers

Interestingly, the compound 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one (PubChem CID 66668300) appears to be structurally related to our target compound, sharing the same molecular weight of 191.19 g/mol . This suggests it may be a structural isomer or tautomeric form, with differences in the positioning of functional groups or bond arrangements.

The structural similarities between these compounds extend to their basic heterocyclic frameworks, though differences in substitution patterns and tautomeric forms would influence their respective chemical behaviors and biological activities. Comparative studies between these compounds would provide valuable insights into structure-activity relationships within this class of molecules.

Synthesis and Preparation Methods

Related Synthetic Precedents

The synthesis of related compounds provides valuable precedents. For example, search result describes the preparation of 6-({1-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3,5-dimethyl-1H-pyrazol-4-yl}oxy)-2-phenylpyridazin-3(2H)-one, involving treatment with solvent followed by filtration and drying processes. The reported yield for this related compound was 70%, with a melting point range of 263-265°C .

Another relevant example comes from the synthesis of compounds containing the pyrazole moiety, where approaches often involve condensation reactions between hydrazines and appropriate carbonyl compounds. For instance, the preparation of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines involved condensing substituted propenones with hydrazine and acetic/propionic acid .

These synthetic precedents suggest potential routes for the preparation of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, which might involve similar condensation, substitution, or coupling reactions, tailored to achieve the specific substitution pattern of the target compound.

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic characterization of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol would typically include multiple techniques to elucidate its structure and confirm its identity. While specific spectroscopic data for this compound is limited in the available literature, expected spectral characteristics can be inferred from related compounds.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. Based on data from related compounds, the amino group would be expected to show absorptions in the region of 3500-3100 cm⁻¹, corresponding to N-H stretching vibrations. The hydroxyl group would likely show a broad absorption in a similar region, though potentially shifted depending on hydrogen bonding interactions .

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the molecule's structure. In the ¹H NMR spectrum, the methyl group on the pyrazole ring would likely appear as a singlet with an integration of three protons in the region of 2.1-2.4 ppm, similar to what is observed for methyl groups in related compounds . Aromatic protons from both the pyrazole and pyridazine rings would likely appear in the region of 6.5-8.5 ppm, with coupling patterns reflective of their specific environments.

Mass Spectrometry

Mass spectrometric analysis would be valuable for confirming the molecular weight and formula of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol. The molecular ion peak would be expected at m/z 191, corresponding to the molecular weight of 191.19 g/mol . Fragmentation patterns would likely include losses characteristic of the functional groups present, such as the amino and hydroxyl groups, as well as fragmentations of the heterocyclic ring systems.

High-resolution mass spectrometry would provide confirmation of the molecular formula C₈H₉N₅O, with the experimental mass matching the calculated mass within accepted error limits.

Chromatographic Methods

For purity assessment and analytical characterization, chromatographic methods would be essential. High-Performance Liquid Chromatography (HPLC) would likely be the method of choice, potentially using similar conditions to those reported for related compounds. For instance, search result mentions HPLC analysis using a Chiralpak AD-H column with a mobile phase of ethanol:heptane (1:1) for a related compound.

Given the aromatic nature of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, UV detection would be appropriate, with detection wavelengths likely in the range of 215-280 nm based on the chromophores present in the molecule .

Analytical TechniqueExpected InformationPotential Parameters
IR SpectroscopyFunctional group identificationKey bands: 3500-3100 cm⁻¹ (NH₂, OH)
¹H NMRProton environments and connectivityCH₃: ~2.1-2.4 ppm; Aromatic H: ~6.5-8.5 ppm
Mass SpectrometryMolecular weight confirmationExpected M⁺ at m/z 191
HPLCPurity assessmentUV detection at 215-280 nm

Biological Activities and Applications

Structure-Activity Considerations

The structure of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol contains several features that could contribute to biological activity. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen atoms in the heterocyclic rings) provides multiple points for interaction with biological targets such as proteins or receptors.

The importance of such interactions is highlighted in search result , which discusses the significance of intramolecular hydrogen bonding in determining the binding mode and efficacy of a compound against MET kinase. Similar considerations would apply to 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, where the specific arrangement of hydrogen bond donors and acceptors could influence its binding to potential targets.

Furthermore, conformational flexibility around the bond connecting the pyrazole and pyridazine rings could be significant for biological activity. Search result mentions conformational analysis of a related compound, identifying four distinct conformations designated Tg, Ts, Cg, and Cs. Similar conformational variability might exist for 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, potentially affecting its interaction with biological targets.

Related Compounds and Structural Analogs

Structural Isomers and Close Analogs

Several compounds structurally related to 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol appear in the literature. Most notably, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one (PubChem CID 66668300) shares the same molecular formula and weight (C₈H₉N₅O, 191.19 g/mol), suggesting it is a structural isomer . The key difference appears to be in the specific connectivity between the pyrazole and pyridazine rings, as well as the positioning of functional groups.

Another related compound is 1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, which features a similar pyrazole-pyridazine connection but with additional structural elements, including a piperazine ring and a phenylpropanoyl group . This compound illustrates potential elaborations of the basic pyrazole-pyridazine scaffold.

These structural relationships are summarized in the following table:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-olC₈H₉N₅O191.19 g/molTarget compound
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-oneC₈H₉N₅O191.19 g/molDifferent connectivity and tautomeric form
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-oneC₂₁H₂₄N₆O376.5 g/molAdditional piperazine and phenylpropanoyl groups

Broader Structural Classes

Beyond the immediate structural analogs, 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol belongs to several broader classes of compounds with established biological relevance. Pyrazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties .

Similarly, pyridazine-containing compounds have attracted interest in medicinal chemistry for applications including cardiovascular, antimicrobial, and central nervous system activities. The combination of these two heterocyclic systems in a single molecule, as in 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, creates potential for unique biological properties arising from the synergistic effects of both moieties.

Search result describes compounds combining pyridazine, pyrazole, and triazine moieties, such as 6-{[1-(4-Amino-6-methyl-1,3,5-triazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}-2-phenylpyridazin-3(2H)-one. These more complex structures illustrate the potential for further elaboration of the basic scaffold present in 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol to develop compounds with enhanced or targeted biological activities.

Current Research Status and Future Directions

Future Research Opportunities

Several promising directions for future research on 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol can be identified:

  • Synthetic Methodology: Development of efficient and scalable synthetic routes to the compound and its derivatives would facilitate further research. This might include exploration of alternative precursors, optimization of reaction conditions, and application of modern synthetic techniques such as flow chemistry or microwave-assisted synthesis.

  • Structural Characterization: Comprehensive characterization using advanced spectroscopic and crystallographic techniques would provide valuable information about the compound's three-dimensional structure, conformational preferences, and intermolecular interactions. This information would be particularly valuable for understanding potential biological interactions.

  • Biological Screening: Systematic evaluation of the compound's activity against a range of biological targets, particularly those known to interact with pyrazole or pyridazine-containing compounds, would identify potential applications. This could include enzyme inhibition assays, receptor binding studies, and antimicrobial testing.

  • Medicinal Chemistry Exploration: Preparation of a focused library of derivatives with systematic variations in structure would enable exploration of structure-activity relationships and potential optimization of activity. This might include modifications of the pyrazole methyl group, substitution on the pyridazine ring, or exploration of alternative tautomeric forms.

  • Computational Studies: Molecular modeling and docking studies could predict potential biological targets and binding modes, guiding experimental investigations. Quantum chemical calculations could provide insights into the compound's electronic structure and reactivity.

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